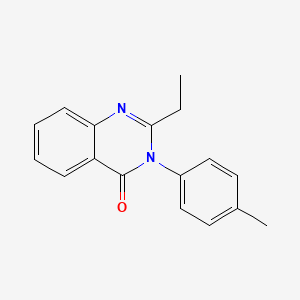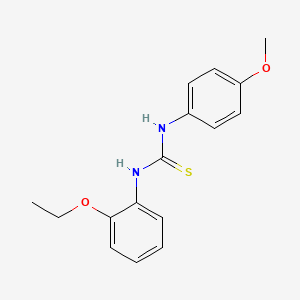
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the inhibition of JAKs, which are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. By inhibiting JAKs, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide blocks the downstream signaling pathways that lead to the activation of STATs, which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis by inhibiting the JAK/STAT signaling pathway. In autoimmune disorders, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for JAK inhibition. However, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, including the optimization of its pharmacokinetic properties, the identification of new targets for JAK inhibitors, and the development of combination therapies that target multiple signaling pathways. Additionally, the use of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other drugs or immunotherapies may also be explored for the treatment of cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 2,6-dichloroaniline with 4-hydroxybenzaldehyde to form 2-cyano-3-(2,6-dichlorophenyl)acrylaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to obtain 2-cyano-3-(2,6-dichlorophenyl)acrylamide. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This pathway is known to be dysregulated in many types of cancer, and JAK inhibitors like 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide have emerged as promising therapeutic agents.
In autoimmune disorders, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases. Inflammatory diseases like rheumatoid arthritis and psoriasis have also been targeted with JAK inhibitors like 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, which have shown promising results in clinical trials.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-2-1-3-15(18)13(14)8-10(9-19)16(22)20-11-4-6-12(21)7-5-11/h1-8,21H,(H,20,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVXUOWCCOORL-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)



![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)
![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)